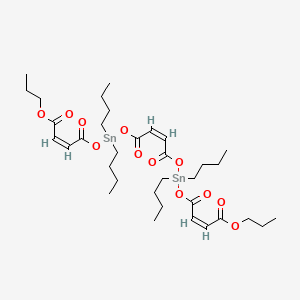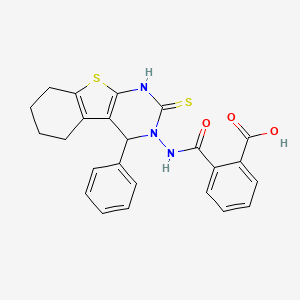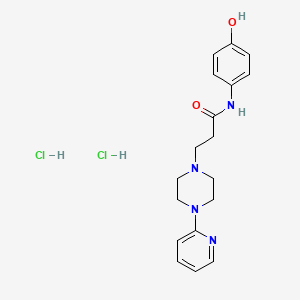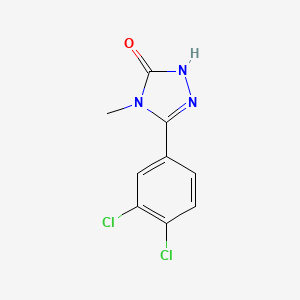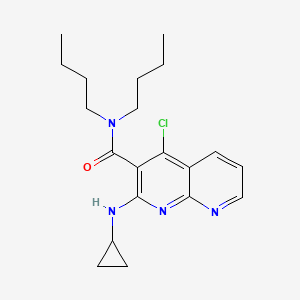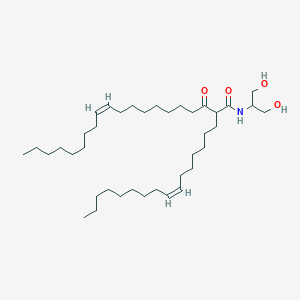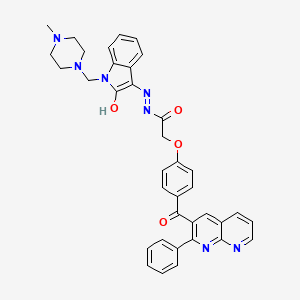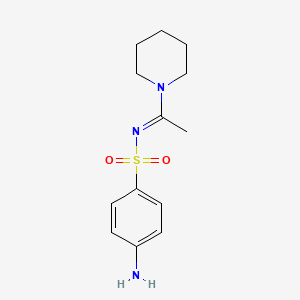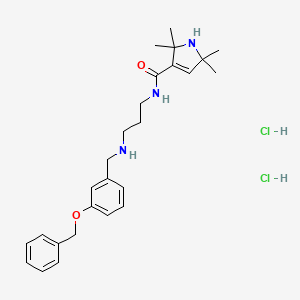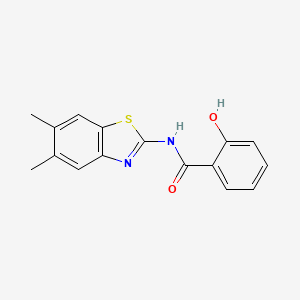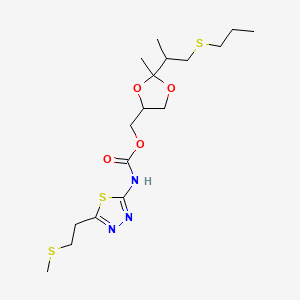
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a thiadiazole ring, a dioxolane ring, and multiple thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The dioxolane ring is then introduced via a condensation reaction involving a diol and an aldehyde or ketone. The final step involves the esterification of carbamic acid with the intermediate product, using reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The thioether groups can undergo oxidation, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the dioxolane ring can interact with cellular membranes, altering their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(phenylthio)-2-benzimidazolecarbamate
- Albendazole (Methyl 5-(propylthio)-2-benzimidazolecarbamate)
- Fenbendazole (Methyl 5-(phenylthio)-2-benzimidazolecarbamate)
Uniqueness
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is unique due to its combination of a thiadiazole ring and a dioxolane ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness differentiates it from other similar compounds, which may lack one or more of these functional groups.
Propriétés
Numéro CAS |
138474-86-9 |
|---|---|
Formule moléculaire |
C17H29N3O4S3 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl N-[5-(2-methylsulfanylethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H29N3O4S3/c1-5-7-26-11-12(2)17(3)23-10-13(24-17)9-22-16(21)18-15-20-19-14(27-15)6-8-25-4/h12-13H,5-11H2,1-4H3,(H,18,20,21) |
Clé InChI |
XAIPUHDEIZDQPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC(C)C1(OCC(O1)COC(=O)NC2=NN=C(S2)CCSC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


